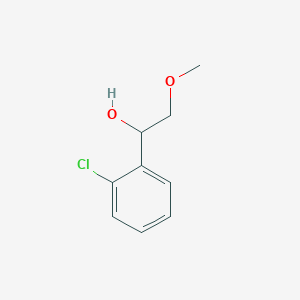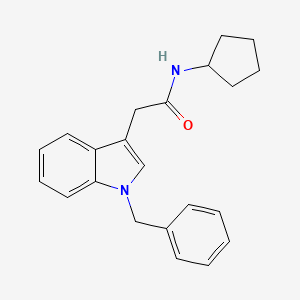![molecular formula C20H21NO4S B2400041 9,10-ジメチル-12-(4-メチルベンゼンスルホニル)-8-オキサ-10-アザトリシクロ[7.3.1.0^{2,7}]トリデカ-2,4,6-トリエン-11-オン CAS No. 1005259-29-9](/img/structure/B2400041.png)
9,10-ジメチル-12-(4-メチルベンゼンスルホニル)-8-オキサ-10-アザトリシクロ[7.3.1.0^{2,7}]トリデカ-2,4,6-トリエン-11-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one: is a complex organic compound with a molecular formula of C20H21NO4S and a molecular weight of 371.45 [_{{{CITATION{{{_1{9,10-Dimethyl-12-(4-methylbenzenesulfonyl)-8-oxa-10-azatricyclo7.3.1.0 .... This compound features a tricyclic structure with multiple functional groups, including a sulfonyl group and an oxo group, making it a subject of interest in various scientific research fields.
科学的研究の応用
This compound has various applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for its therapeutic potential in treating diseases.
Industry: : Utilized in the development of new materials or chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the core tricyclic structure followed by the introduction of the sulfonyl group. One common synthetic route includes the following steps:
Formation of the tricyclic core: : This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the sulfonyl group: : This step involves the reaction of the tricyclic core with 4-methylbenzenesulfonyl chloride under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help streamline the process and improve efficiency.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The oxo group in the compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : The sulfonyl group can be reduced to form sulfides or other reduced derivatives.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the sulfonyl group or other functional groups are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines, alcohols, or halides can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Sulfides, thiols, or other reduced derivatives.
Substitution: : Amides, esters, or halogenated compounds.
作用機序
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
類似化合物との比較
This compound is unique due to its specific structural features and functional groups. Similar compounds may include other tricyclic compounds with different substituents or functional groups. Some examples of similar compounds are:
9,10-Dimethyl-12-(3-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
9,10-Dimethyl-12-(2-methylbenzenesulfonyl)-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
These compounds differ in the position of the methyl group on the benzene ring, which can affect their chemical properties and biological activities.
特性
IUPAC Name |
9,10-dimethyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-13-8-10-14(11-9-13)26(23,24)18-16-12-20(2,21(3)19(18)22)25-17-7-5-4-6-15(16)17/h4-11,16,18H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUXUPDIDFKURE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=CC=CC=C34)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399958.png)
![4-[(2,4-Dimethylbenzyl)oxy]chromane](/img/structure/B2399959.png)


![1-(4-fluorophenyl)-3-[(3-hydroxyoxolan-3-yl)methyl]urea](/img/structure/B2399963.png)

![7-(Benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B2399966.png)

![2-{[(Oxan-4-yl)methyl]amino}cyclopentan-1-ol](/img/structure/B2399969.png)

![6-Cyclopropyl-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2399972.png)



